molecular formula C9H5BrFNO2 B1397448 Methyl 5-bromo-3-cyano-2-fluorobenzoate CAS No. 1807076-95-4

Methyl 5-bromo-3-cyano-2-fluorobenzoate

Cat. No.: B1397448
CAS No.: 1807076-95-4
M. Wt: 258.04 g/mol
InChI Key: AHSFWICLWXKZJJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 3-cyano-2-fluorobenzoate using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 5-amino-3-cyano-2-fluorobenzoate.

    Oxidation: Methyl 5-bromo-3-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-fluorobenzoate is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-cyano-2-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyano and fluorine groups enhances its binding affinity to these targets, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-fluorobenzoate
  • Methyl 3-bromo-5-cyano-2-fluorobenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Comparison: Methyl 5-bromo-3-cyano-2-fluorobenzoate is unique due to the specific positioning of the cyano group, which significantly influences its reactivity and binding properties. Compared to Methyl 5-bromo-2-fluorobenzoate, the presence of the cyano group in the 3-position enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. The addition of a cyano group also differentiates it from Methyl 5-bromo-4-chloro-2-fluorobenzoate, which has a chlorine atom instead.

Properties

IUPAC Name

methyl 5-bromo-3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSFWICLWXKZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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